molecular formula C22H29N5O2 B6137163 2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6137163
M. Wt: 395.5 g/mol
InChI Key: ASVGTAADEGZMQC-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a methoxyphenyl group, and a morpholinylpropyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been known to interact with various cellular targets, influencing cell proliferation and death .

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. For instance, some related compounds have been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Biochemical Pathways

The compound likely affects multiple biochemical pathways. Based on the activities of related compounds, it may influence pathways related to cell proliferation, apoptosis, and autophagy . The downstream effects of these pathway alterations would depend on the specific cellular context.

Pharmacokinetics

The presence of the morpholinyl group could potentially enhance the compound’s water solubility, which might improve its bioavailability .

Result of Action

The compound’s action at the molecular and cellular level results in changes in cell proliferation and survival. As mentioned, it may induce PARP-1 cleavage, activate caspase 9, induce LC3 fragmentation, and reduce PCNA expression . These changes could lead to reduced cell proliferation and increased cell death.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, one study found that a related compound could act as a pH indicator, suggesting that the compound’s activity might be influenced by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine core or side chains are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Methoxyphenyl-substituted compounds: Compounds with a methoxyphenyl group may exhibit similar chemical properties but differ in their overall structure and function.

    Morpholinylpropyl-substituted compounds: These compounds have a morpholinylpropyl side chain, which can influence their solubility, stability, and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-15-20(23-9-4-10-26-11-13-29-14-12-26)27-22(24-16)17(2)21(25-27)18-5-7-19(28-3)8-6-18/h5-8,15,23H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVGTAADEGZMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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